molecular formula C20H15ClN2O6S B2890377 (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid CAS No. 941948-04-5

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid

Cat. No. B2890377
CAS RN: 941948-04-5
M. Wt: 446.86
InChI Key: JICIMEADVXUCOD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15ClN2O6S and its molecular weight is 446.86. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds with the thiazolidinone core have been investigated for their antiviral properties. The presence of the 4-chlorobenzylidene moiety could potentially enhance these properties, making it a candidate for the development of new antiviral drugs .

Antibacterial and Antifungal Applications

The structural similarity to known antibacterial and antifungal agents suggests that this compound could be useful in combating bacterial and fungal infections. Research into similar structures has shown promise in these fields .

Anti-inflammatory Properties

Thiazolidinones are known to exhibit anti-inflammatory effects. This compound could be explored for its efficacy in reducing inflammation, which is a common symptom in various diseases .

Anticancer Research

The chlorobenzylidene group in the compound’s structure is structurally similar to other molecules that have been studied for their anticancer activities. This compound could be part of research into novel cancer therapies .

Enzyme Inhibition

Compounds like this one can act as enzyme inhibitors, potentially interfering with the enzymatic pathways of various diseases. It could be researched for its ability to inhibit enzymes that are targets in disease treatment .

Agricultural Chemicals

The antifungal and antibacterial properties of this compound could be applied in the agricultural sector to protect crops from microbial infections, thereby reducing crop loss and improving yield .

Material Science

The compound’s unique structure could be utilized in material science, particularly in the synthesis of novel organic compounds with specific physical or chemical properties .

Carbon Nanomaterial Functionalization

The amino-functionalization of carbon nanomaterials is a significant area of research. Compounds with similar structures have been used to enhance the dispersion, solubilization, and processability of carbon-based nanomaterials .

properties

IUPAC Name

4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6S/c21-13-4-1-11(2-5-13)9-16-18(26)23(20(29)30-16)8-7-17(25)22-14-6-3-12(19(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIMEADVXUCOD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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